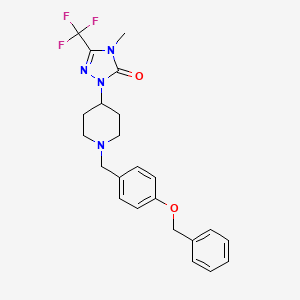
2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MMP and has been synthesized using several methods. In Additionally, we will examine the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Aplicaciones Científicas De Investigación
2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as an antiviral agent against HIV and hepatitis C virus. In drug discovery, 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one has been used as a scaffold for the development of new drugs. In material science, this compound has been studied for its potential use in organic light-emitting diodes and organic solar cells.
Mecanismo De Acción
The mechanism of action of 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinase 4. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to exhibit antiviral activity against HIV and hepatitis C virus. In vivo studies have shown that this compound exhibits low toxicity and has a favorable pharmacokinetic profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one in lab experiments is its low toxicity and favorable pharmacokinetic profile. Additionally, this compound has been shown to exhibit potent anticancer and antiviral activity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one. One direction is the development of new drugs based on this compound. Another direction is the study of its potential applications in material science, particularly in the development of organic light-emitting diodes and organic solar cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and viral infections.
Métodos De Síntesis
The synthesis of 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one has been achieved through several methods. One of the most common methods involves the reaction of 2-amino-4,6-dimethylpyrimidine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one. Other methods of synthesis include the reaction of 2-amino-4,6-dimethylpyrimidine with 3-methylbenzoyl isothiocyanate or 3-methylbenzoyl azide.
Propiedades
IUPAC Name |
2-methyl-4-(3-methylphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-4-3-5-10(6-8)11-7-12(15)14-9(2)13-11/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMWFMGERSRVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)NC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

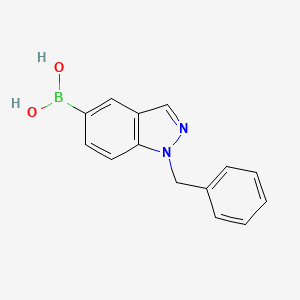
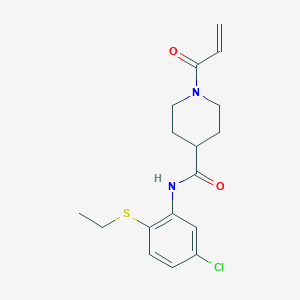
![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)
![3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747431.png)

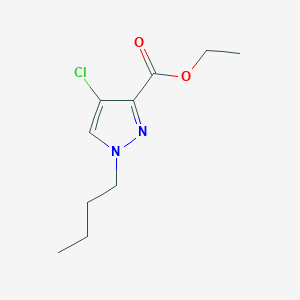
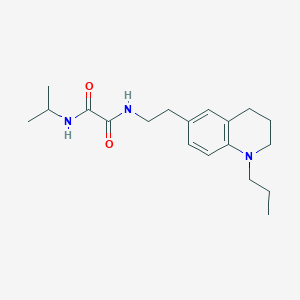
![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)
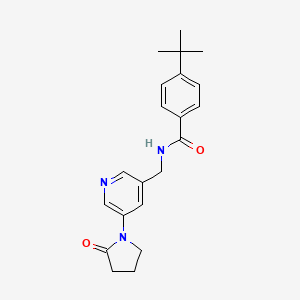
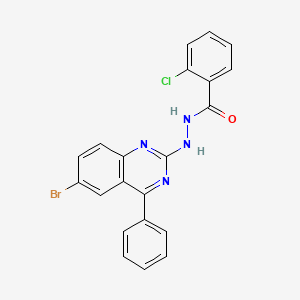
![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)
![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)
